2,2-dibromo-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide
Overview
Description
2,2-dibromo-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and cyclopropane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide typically involves the bromination of alkenes or alkynes. One common method is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source under mild reaction conditions . This process does not require a catalyst or an external oxidant, making it efficient and straightforward.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale bromination reactions with reagents such as oxalyl bromide and dimethyl sulfoxide (DMSO), which offer mild conditions, low cost, and short reaction times . These methods ensure high yields and selectivity, making them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-dibromo-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Selectfluor and tetrabutylammonium bromide/chloride salts.
Reduction: Sodium borohydride.
Substitution: Potassium bromide and orthoperiodic acid in dichloromethane-water (1:1) mixture.
Major Products
The major products formed from these reactions include various halogenated derivatives and reduced forms of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-dibromo-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dibromo-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide involves its interaction with molecular targets through its bromine and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The cyclopropane ring may also play a role in stabilizing the compound and facilitating its reactivity.
Comparison with Similar Compounds
Properties
IUPAC Name |
2,2-dibromo-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-1-methylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Br2Cl2N2O/c1-7(8-3-4-9(16)10(17)5-8)18-19-11(20)12(2)6-13(12,14)15/h3-5H,6H2,1-2H3,(H,19,20)/b18-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRKWAGHJLFEOD-CNHKJKLMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1(CC1(Br)Br)C)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1(CC1(Br)Br)C)/C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Br2Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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